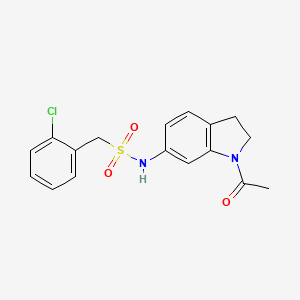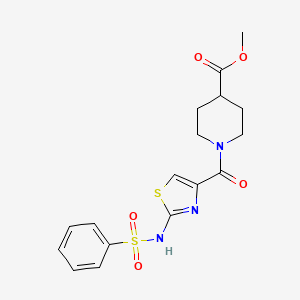
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide, also known as ML239, is a small molecule that has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Mecanismo De Acción
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is believed to exert its effects through inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to inhibit the growth of tumors in mouse models by reducing the levels of key proteins involved in cell proliferation. N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its high potency and selectivity for the proteasome. However, one limitation is that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
Future research on N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide could focus on identifying its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. In addition, studies could investigate the use of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new derivatives of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide with improved potency and selectivity.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been studied for its potential use in treating various diseases, including cancer and neurological disorders. Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and inhibit the growth of tumors in mouse models. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-8-13-6-7-15(10-17(13)20)19-24(22,23)11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOPDCBHRWZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3398772.png)
![Ethyl 2-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B3398782.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B3398790.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3398812.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398820.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3398822.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B3398829.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3398832.png)


![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)
![ethyl 4-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398869.png)
![methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398873.png)